7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Properties
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-13-4-6-14(7-5-13)12-30-20-17-19(26(2)22(29)27(3)21(17)28)24-18(25-20)15-8-10-16(23)11-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXGMFGUFFMDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a thiourea derivative under acidic conditions to yield the desired pyrimidine core. Subsequent alkylation with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interfere with the replication of viruses or the proliferation of cancer cells by targeting key proteins or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-bromophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-methylphenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
